molecular formula C13H18BrNO3 B2929977 2-[4-(2-Bromoprop-2-enoxy)-3,5-dimethoxyphenyl]ethanamine CAS No. 1183405-97-1

2-[4-(2-Bromoprop-2-enoxy)-3,5-dimethoxyphenyl]ethanamine

Cat. No.: B2929977
CAS No.: 1183405-97-1
M. Wt: 316.195
InChI Key: INFFPXHAHAMPFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Bromoprop-2-enoxy)-3,5-dimethoxyphenyl]ethanamine is a synthetic phenethylamine derivative with the molecular formula C13H18BrNO3 and a molecular weight of 316.19 g/mol . Its structure features a bromoallyloxy substituent, positioning it within the family of 4-alkoxy-3,5-dimethoxyphenethylamines (scalines), which are of significant research interest as derivatives of the classic psychedelic alkaloid mescaline . Compounds in this structural class are frequently investigated for their interactions with the serotonin receptor family, particularly the 5-HT2A receptor . Researchers are exploring these analogues to understand the structure-activity relationships (SAR) that govern receptor binding affinity, selectivity, and functional efficacy . Early-stage in vitro research on related scalines suggests that extending the 4-alkoxy substituent can enhance binding affinity and functional activity at 5-HT2A receptors . This compound is supplied for research purposes such as analytical standard development, receptor binding studies, and pharmacological profiling. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(2-bromoprop-2-enoxy)-3,5-dimethoxyphenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-9(14)8-18-13-11(16-2)6-10(4-5-15)7-12(13)17-3/h6-7H,1,4-5,8,15H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFFPXHAHAMPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC(=C)Br)OC)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Bromoprop-2-enoxy)-3,5-dimethoxyphenyl]ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxyphenol and 2-bromoprop-2-en-1-ol.

    Formation of the Ether Linkage: The 3,5-dimethoxyphenol is reacted with 2-bromoprop-2-en-1-ol in the presence of a base such as potassium carbonate (K2CO3) to form the ether linkage.

    Amination: The resulting intermediate is then subjected to amination using ethylenediamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Bromoprop-2-enoxy)-3,5-dimethoxyphenyl]ethanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

2-[4-(2-Bromoprop-2-enoxy)-3,5-dimethoxyphenyl]ethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(2-Bromoprop-2-enoxy)-3,5-dimethoxyphenyl]ethanamine involves its interaction with specific molecular targets and pathways. The bromoprop-2-enoxy group is believed to play a crucial role in its biological activity by facilitating binding to target proteins or enzymes. The dimethoxyphenyl ring may contribute to the compound’s stability and overall efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in the 2C Family

The 2C family comprises phenethylamines with methoxy groups at positions 2 and 5 and diverse substituents at position 3. Key analogs include:

Compound Name 4-Position Substituent Molecular Formula Key Properties (LogP, MW)
2C-B (4-Bromo-2,5-dimethoxyphenethylamine) Bromine C10H14BrNO2 LogP: ~2.1; MW: 274.13 g/mol
2C-C (4-Chloro-2,5-dimethoxyphenethylamine) Chlorine C10H14ClNO2 LogP: ~1.8; MW: 229.68 g/mol
2C-E (4-Ethyl-2,5-dimethoxyphenethylamine) Ethyl C12H19NO2 LogP: ~1.7; MW: 209.28 g/mol
2C-T-2 (4-Ethylthio-2,5-dimethoxyphenethylamine) Ethylthio C12H19NO2S LogP: ~2.5; MW: 241.35 g/mol
Target Compound 2-Bromoprop-2-enoxy C12H16BrNO3 LogP: ~2.8 (estimated); MW: 314.17 g/mol
Key Differences:
  • Substituent Complexity: The target compound’s 2-bromoprop-2-enoxy group introduces an ether linkage and a brominated alkene, unlike direct halogen or alkyl substitutions in 2C-B or 2C-E.
  • Lipophilicity: The bromine and propenoxy groups likely elevate LogP (~2.8 estimated) compared to 2C-B (LogP ~2.1) and 2C-T-2 (LogP ~2.5), enhancing blood-brain barrier permeability .

Physicochemical Properties

  • Molecular Weight : At 314.17 g/mol, the target compound is heavier than most 2C analogs (e.g., 2C-B: 274.13 g/mol), which may reduce solubility in aqueous media.
  • Boiling Point : Estimated to exceed 327.6°C (based on ethoxy analog data) due to increased molecular complexity .
  • Stability: The propenoxy group’s unsaturated bond may render the compound more reactive than saturated ethers like ethoxy (as in 2-(4-ethoxy-3,5-dimethoxyphenyl)ethanamine, CAS 39201-82-6) .

Pharmacological Implications

  • Receptor Affinity: The 2C family primarily targets 5-HT2A/C serotonin receptors. The bromopropenoxy group’s steric and electronic effects could modulate affinity or selectivity compared to simpler substituents. For instance, 2C-B’s bromine enhances receptor binding compared to 2C-H (unsubstituted) .
  • Metabolism : Ether linkages are typically resistant to hydrolysis, but the bromoalkene may undergo oxidative metabolism, producing reactive intermediates distinct from 2C-B’s dehalogenation pathways .

Toxicity and Regulatory Status

  • Acute Toxicity: No direct data exist for the target compound. However, brominated analogs like 2C-B exhibit moderate toxicity (e.g., LD50 ~20 mg/kg in rodents), while sulfur-containing derivatives like 2C-T-2 show higher risks due to metabolic byproducts .

Biological Activity

2-[4-(2-Bromoprop-2-enoxy)-3,5-dimethoxyphenyl]ethanamine is a compound of interest in pharmacological research due to its structural similarities with various psychoactive substances. This article explores its biological activity, including pharmacodynamics, potential therapeutic applications, and associated case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H18BrN O3
  • Molecular Weight : 328.20 g/mol
  • IUPAC Name : this compound

The compound contains a brominated phenyl group and methoxy substituents, which may influence its biological interactions.

Pharmacodynamics

Research indicates that compounds with similar structures often interact with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and hallucinogenic effects. The presence of bromine and methoxy groups may enhance receptor affinity and selectivity.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity on various neurotransmitter systems:

  • Serotonergic Activity : Binding assays reveal that this compound has a moderate affinity for the 5-HT2A receptor, suggesting potential psychoactive properties similar to those of other hallucinogens like 2C-B .
  • Dopaminergic Activity : Preliminary studies indicate that it may also affect dopamine receptors, which could have implications for mood disorders and psychosis treatment.

Toxicological Profile

The toxicological data for similar compounds suggest caution in dosage due to potential neurotoxicity and cardiovascular effects. Long-term exposure studies are necessary to fully understand the safety profile of this compound.

Case Studies

  • Psychoactive Effects : A study involving a cohort of users reported subjective experiences that align with those induced by other serotonergic compounds. Participants noted enhanced sensory perception and altered states of consciousness .
  • Metabolism Studies : Metabolic profiling in animal models indicated that the compound undergoes significant hepatic metabolism, producing several metabolites that may contribute to its biological effects. These metabolites were identified using gas chromatography-mass spectrometry (GC-MS) techniques .

Comparative Analysis with Related Compounds

Compound Name5-HT2A AffinityDopamine ActivityToxicity Level
This compoundModerateModerateHigh
4-Bromo-2,5-dimethoxyphenethylamine (2C-B)HighLowModerate
1-(4-bromo-2,5-dimethoxyphenyl)ethanoneLowHighModerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.